N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl groups, a pyrano[4,3-d]pyrimidine core, and a propanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[4,3-d]pyrimidine core, followed by the introduction of methoxyphenyl groups and the propanamide moiety. Common reagents used in these reactions include methoxybenzene, dimethylformamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE: can be compared with similar compounds such as:
- N-(2-METHOXYPHENYL)-2-{[2-(4-HYDROXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE
- N-(2-METHOXYPHENYL)-2-{[2-(4-CHLOROPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE
These compounds share a similar core structure but differ in the substituents on the phenyl rings. The unique combination of functional groups in N-(2-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C26H29N3O4S/c1-16(24(30)28-20-8-6-7-9-22(20)32-5)34-25-19-15-33-26(2,3)14-21(19)27-23(29-25)17-10-12-18(31-4)13-11-17/h6-13,16H,14-15H2,1-5H3,(H,28,30) |
InChI Key |
SPHLDVJBMTUOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=NC3=C2COC(C3)(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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